Salbutamol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in most organic solvents.

In water, 1.43X10+4 mg/L, temp not specified

2.15e+00 g/L

Synonyms

Canonical SMILES

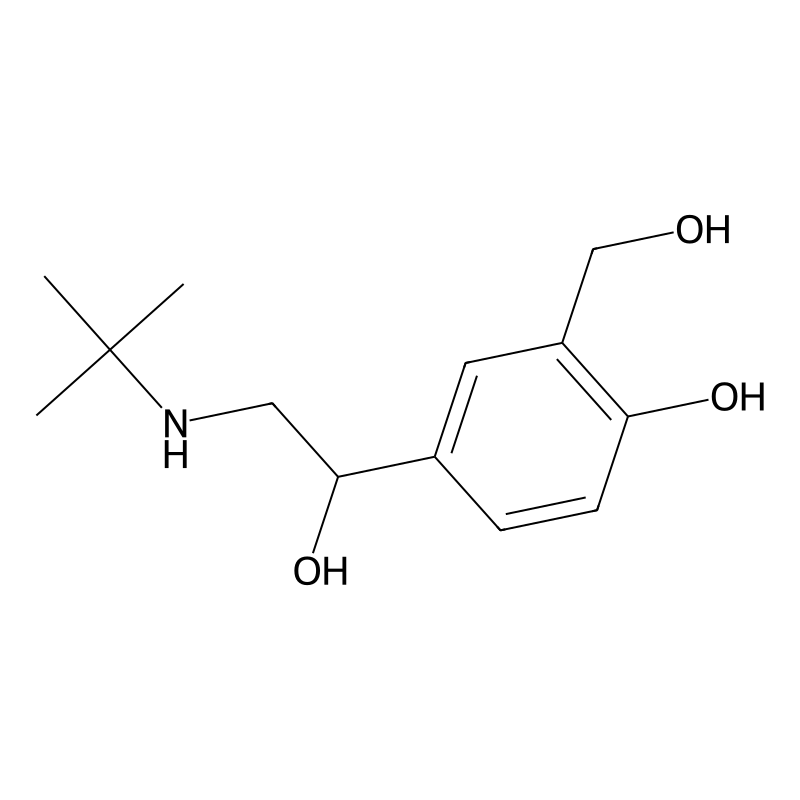

Salbutamol, also known as albuterol, is a short-acting beta-2 adrenergic receptor agonist primarily used as a bronchodilator in the management of asthma and other respiratory conditions. It acts by relaxing the smooth muscles of the airways, facilitating easier breathing. Salbutamol is available in various forms, including inhalers, nebulizers, and oral tablets, allowing for flexible administration based on patient needs. The chemical formula for salbutamol is , with a molar mass of 239.315 g·mol .

Salbutamol acts as a bronchodilator through its interaction with beta-2 adrenergic receptors in the airways. Binding to these receptors activates adenylate cyclase, an enzyme that increases intracellular levels of cyclic adenosine monophosphate (cAMP) []. Elevated cAMP levels trigger a cascade of events leading to relaxation of smooth muscle cells surrounding the airways, resulting in bronchodilation and improved airflow [].

Mechanism of Action

Salbutamol belongs to a class of drugs called short-acting beta-2 adrenergic agonists (SABAs). These drugs work by mimicking the effects of adrenaline on beta-2 adrenergic receptors. When salbutamol binds to these receptors in the airways, it relaxes the smooth muscle cells surrounding the airways, leading to bronchodilation and easier breathing [].

- Binding to Beta-2 Adrenergic Receptors: Salbutamol does not directly cause smooth muscle relaxation. Instead, it binds to beta-2 adrenergic receptors on the cell surface of airway smooth muscle cells [].

- Activation of Adenylyl Cyclase: This binding activates an enzyme called adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP) within the cell [].

- Protein Kinase A Activation: cAMP activates protein kinase A (PKA), another enzyme involved in cellular signaling [].

- Smooth Muscle Relaxation: PKA phosphorylates various proteins within the smooth muscle cell, ultimately leading to relaxation and bronchodilation [].

Source

[] Salbutamol in the Management of Asthma: A Review

Delivery Methods and Pharmacokinetics

Research on salbutamol delivery methods explores ways to optimize drug deposition in the lungs and minimize systemic side effects. Common delivery methods include:

- Metered-Dose Inhalers (MDIs): The most common delivery method, MDIs use a propellant to deliver a fine mist of salbutamol directly to the lungs [].

- Nebulizers: Nebulizers convert liquid salbutamol into a mist for inhalation. This method is preferred for patients who have difficulty using MDIs [].

- Tablets and Syrups: Oral formulations are less common due to slower onset of action and potential for systemic side effects [].

Pharmacokinetic research investigates how the body absorbs, distributes, metabolizes, and excretes salbutamol. This helps determine optimal dosing regimens and identify potential drug interactions [].

Source

Efficacy in Respiratory Conditions

Salbutamol is primarily used for treating:

- Asthma: As a reliever medication for sudden asthma attacks causing bronchospasm [].

- Chronic Obstructive Pulmonary Disease (COPD): To manage symptoms like wheezing and shortness of breath [].

Research is also exploring the potential benefits of salbutamol in other conditions, such as:

- Exercise-Induced Bronchoconstriction (EIB): To prevent narrowing of airways during exercise.

- Neonatal Bronchopulmonary Dysplasia (BPD): To improve breathing in premature infants.

- Formation of the Side Chain: The synthesis begins with the creation of a tertiary butyl group.

- Amination: An amine group is introduced to form the core structure.

- Hydroxylation: Hydroxyl groups are added to enhance solubility and biological activity.

The exact synthetic pathway can vary based on specific laboratory techniques and desired purity levels .

Salbutamol primarily exerts its effects through selective activation of beta-2 adrenergic receptors located on airway smooth muscle. This activation leads to increased levels of cyclic adenosine monophosphate (cAMP), which inhibits myosin phosphorylation and decreases intracellular calcium levels, resulting in muscle relaxation and bronchodilation. Additionally, salbutamol inhibits the release of inflammatory mediators from mast cells, contributing to its therapeutic effects in asthma management .

Salbutamol is widely used in clinical settings for:

- Asthma Management: It provides rapid relief from acute bronchospasm.

- Chronic Obstructive Pulmonary Disease (COPD): It helps alleviate symptoms associated with this condition.

- Exercise-Induced Bronchospasm: Salbutamol can be administered before exercise to prevent bronchoconstriction.

Moreover, it has been investigated for potential applications in other areas such as tocolysis (inhibition of premature labor), although this use is not widely accepted .

Salbutamol can interact with various medications and substances, which may alter its efficacy or increase the risk of side effects:

- Beta-Blockers: These may antagonize the bronchodilatory effects of salbutamol.

- Diuretics: Salbutamol can lead to hypokalemia when used with certain diuretics.

- Monoamine Oxidase Inhibitors: These may enhance cardiovascular side effects.

Patients should be monitored for potential interactions, especially when starting new medications .

Salbutamol shares similarities with several other beta-2 adrenergic agonists. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Duration of Action | Selectivity | Unique Features |

|---|---|---|---|---|

| Salbutamol | Short (3–6 hours) | High | Rapid onset; minimal cardiac side effects | |

| Terbutaline | Intermediate (4–6 hours) | Moderate | Also used for tocolysis | |

| Formoterol | Long (12 hours) | High | Longer duration; used for maintenance therapy | |

| Levalbuterol | Short (3–6 hours) | High | Active enantiomer of albuterol; fewer side effects |

Salbutamol's unique profile lies in its rapid action and high selectivity for beta-2 receptors, making it particularly effective for acute asthma attacks while minimizing cardiovascular effects .

Chloromethylation–Hydrolysis–Protection Sequence

Early industrial manufacture begins with electrophilic chloromethylation of 4-hydroxy-benzaldehyde using concentrated hydrogen chloride and para-formaldehyde to afford a benzylic chloride in up to ninety-percent isolated yield [1]. Mild aqueous sodium hydrogen carbonate then hydrolyses the hemi-acetal to the corresponding di-hydroxy benzyl alcohol (> eighty-five-percent) [1]. A ketal protection with propan-2-one and catalytic sulfuric acid generates the di-propylidene acetal, shielding both phenolic hydroxyl groups and enabling downstream oxidation and substitution steps [1] [2].

Epoxidation and Amine Ring-Opening Mechanisms

The protected benzylic alcohol is converted to an α,β-epoxy-ketone through sulfur ylide–mediated epoxidation. Under potassium hydroxide and trimethyl-sulfonium bromide, the reaction proceeds by betaine formation and intramolecular oxygen transfer, reaching ninety-seven-percent assay yield within three hours at sixty degrees Celsius [1]. N-tert-butyl-benzylamine then opens the epoxide under autogenous pressure at one hundred and ten degrees Celsius to deliver the β-amino-alcohol with eighty-one- to eighty-five-percent yield; nucleophilic attack occurs regio-selectively at the less substituted epoxide carbon, consistent with a concerted S_N2-like transition state [3] [1]. Final acid-catalysed deprotection liberates Salbutamol free base (overall molar yield ca. forty-five percent) [1].

Data Table 1 – Representative Step Yields in the Classical Route

| Reaction step | Key reagents | Temperature | Time (h) | Isolated or GC yield (%) | Source |

|---|---|---|---|---|---|

| Chloromethylation | Concentrated hydrogen chloride / para-formaldehyde | 25 °C | 8 | 90 | [1] |

| Hydrolysis | Sodium hydrogen carbonate, tetrahydro-furan–water | 25 °C | 6 | 85 | [1] |

| Propylidene protection | Propan-2-one, sulfuric acid | 25 °C | 8 | 85 | [1] |

| Sulfur ylide epoxidation | Trimethyl-sulfonium bromide, potassium hydroxide | 60 °C | 3 | 97 | [1] |

| Amine ring-opening | N-tert-butyl-benzylamine | 110 °C | 15 | 81–85 | [1] |

Novel Synthetic Approaches

Phase-Transfer Catalysed Epoxidation

Process intensification studies replaced homogeneous bases with phase-transfer catalysis. Using tetrabutyl-ammonium bromide (two-percent molar) in acetonitrile–water, the epoxidation of the chloromethylated precursor reached eighty-plus-percent isolated yield while avoiding emulsions and enabling simple brine separation [4]. The catalyst shuttles hydroxide into the organic phase, suppressing salt precipitation and shortening reaction times to less than four hours [4].

Propylidene Protection Strategies

Later patents introduced cation-exchange resin–promoted removal of the propylidene group, eliminating strong mineral acid washes. Strongly acidic polystyrene sulfonate resin permits selective hydrolytic deprotection in forty minutes at ambient temperature, recycling the resin for multiple cycles and raising overall yield by five percentage points [5] [1]. This solid-phase approach diminishes equipment corrosion and offers a greener alternative to bulk sulfuric acid quench.

Data Table 2 – Influence of Phase-Transfer Catalysis on Epoxidation Performance

| Parameter set | Base (equiv.) | Phase-transfer catalyst | Time (h) | Epoxide yield (%) | Aqueous waste volume (L kg⁻¹) | Source |

|---|---|---|---|---|---|---|

| Classical | Potassium hydroxide 1.2 | none | 6 | 80 | 15 | [1] |

| Intensified | Potassium hydroxide 1.2 | Tetrabutyl-ammonium bromide 0.02 | 3 | 97 | 5 | [4] |

Process Optimization

Yield Enhancement through Reaction-Condition Modulation

High-throughput screening coupled with on-line reaction-profiling identified de-benzylation of the terminal benzyl ether and carbonyl hydrogenation as the critical yield-limiting operations. Dual catalytic systems combining palladium or ruthenium with platinum accelerated ketone reduction, suppressing de-oxygenated impurities and boosting isolated yield of Salbutamol sulfate from thirty-five to forty-nine percent on twenty-gram scale under mildly acidic aqueous ethanol [6] [7]. Parallel work demonstrated a chromatography-free telescoped synthesis of racemic Salbutamol sulfate, delivering seventy-percent crude yield by exploiting in-situ salt crystallisation [8].

Purification Challenges in Racemic Mixtures

Because Salbutamol is chiral, commercial batches often contain equimolar R- and S-enantiomers. Reversed-phase high performance liquid chromatography after derivatisation with tetra-acetyl-β-D-glucopyranosyl isothiocyanate resolves the enantiomers with baseline separation (resolution = 1.83) and twenty-nanogram per millilitre detection limits [9]. Alternative membrane-based selective extraction employing copper(II)–L-alanine complexes effects single-pass enantioenrichment to ninety-three-percent enantiomeric excess at ambient temperature [10]. Diastereomeric salt crystallisation with 1,2-bis-(4-methyl-benzene-sulfonyl)-ethane provides the R-enantiomer in ninety-five-percent chemical purity and ninety-nine-percent enantiomeric excess on kilogram scale [11]. Solid-state nuclear magnetic resonance has revealed site-occupancy disorder in racemic oxalate crystals, complicating direct resolution by preferential crystallisation [12].

Data Table 3 – Comparative Enantiomer-Resolution Technologies

| Technique | Scale demonstrated | Enantiomeric excess (%) | Throughput (g h⁻¹) | Notable constraints | Source |

|---|---|---|---|---|---|

| Derivatisation–high performance liquid chromatography | Millilitre | ≥99 | 0.1 | Derivative synthesis; solvent use | [9] |

| Copper(II)–amino-acid synergistic extraction | Litre | 93 | 10 | Metal removal step | [10] |

| Diastereomeric salt crystallisation | Kilogram | 99 | 40 | Stoichiometric resolving agent | [11] |

Physical Description

Color/Form

Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.64 /Estimated/

1.4

Appearance

Melting Point

151 °C (Lunts); 157-158 °C (Collins)

157 - 158 °C

UNII

GHS Hazard Statements

H302 (21.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (77.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H351 (75.49%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (85.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Commonly used beta adrenergic drugs include albuterol, bitolterol, metaproterenol, pirbuterol, salmeterol and terbutaline. These agents share structural similarity and are discussed together.

Drug Classes

Therapeutic Uses

Albuterol .... /is/ indicated for the symptomatic treatment of bronchial asthma and for treatment of reversible bronchospasm that may occur in association with bronchitis, pulmonary emphysema, and other obstructive airway diseases. /Included in US product labeling/

Albuterol is indicated a a temporary treatment option for hyperkalemia in acute situations in pediatric patients. /NOT included in US product labeling/

/ExpTher/ Orally inhaled albuterol has been used investigationally to prevent or alleviate episodes of muscle paralysis in the treatment of some patients with hyperkalemic familial periodic paralysis.

Pharmacology

Albuterol is a racemic mixture of the r-isomer levalbuterol and s-albuterol, a short-acting sympathomimetic agent with bronchodilator activity. Albuterol stimulates beta-2 adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells. Albuterol although to a lesser extent, also stimulates beta-1 adrenergic receptors, thereby increasing the force and rate of myocardial contraction.

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03A - Adrenergics, inhalants

R03AC - Selective beta-2-adrenoreceptor agonists

R03AC02 - Salbutamol

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03C - Adrenergics for systemic use

R03CC - Selective beta-2-adrenoreceptor agonists

R03CC02 - Salbutamol

Mechanism of Action

Adrenergic bronchodilators act by stimulating beta2-adrenergic receptors in the lungs to relax bronchial smooth muscle, thereby relieving bronchospasm. /Adrenergic bronchodilators/

Primarily stimulates beta2-adrenergic receptors, with some minor beta1-adrenergic activity.

In vitro studies and in vivo pharmacologic studies have demonstrated that albuterol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. While it is recognized that beta2-adrenergic receptors are the predominant receptors in bronchial smooth muscle, date indicate that there is a population of beta2-receptors in the human heart existing in a concentration between 10% and 50% of cardiac beta-adrenergic receptors. The precise function of these receptors has not been established.

Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenylcyclase and to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Albuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Albuterol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, this protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from most cells in the airway.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

51022-70-9

Absorption Distribution and Excretion

After oral administration, 58-78% of the dose is excreted in the urine in 24 hours, approximately 60% as metabolites. A small fraction is excreted in the feces.

The volume of distribution recorded for intravenously administered salbutamol has been recorded as 156 +/- 38 L.

The renal clearance of salbutamol has been documented as 272 +/- 38 ml/min after oral administration and 291 +/- 70 ml/min after intravenous administration. Furthermore, the renal clearance of the predominant sulfate conjugate metabolite was recorded as 98.5 +/- 23.5 ml/min following oral administration.

Elimination: Renal, 69 to 90% (60% as the metabolite). Fecal, 4%.

Extended-release tablets: Availability is approximately 80% of that for tablets after a single dose, regardless of whether or not taken with food, but is 100% of that for immediate-release tablets at steady-state. Food decreases the rate of absorption without affecting bioavailability.

Rapidly and well absorbed following oral administration.

Time to peak concentration: Syrup: within 2 hours. Tablets: 2 to 3 hours.

It is not known whether albuterol is distributed into human breast milk

Metabolism Metabolites

Metabolized through sulfate conjugation to its inactive 4'-O-sulfate ester by phenol sulphotransferase (PST). The (R)-enantiomer of albuterol is preferentially metabolized (ten fold) by PST compared to the (S)-enantiomer of albuterol.

Hydrolyzed by esterases in tissue and blood to the active compound colterol. The drug is also conjugatively metabolized to salbutamol 4'-O-sulfate. Route of Elimination: Approximately 72% of the inhaled dose is excreted in the urine within 24 hours, 28% as unchanged drug and 44% as metabolite. Half Life: 1.6 hours

Associated Chemicals

Wikipedia

Dicycloverine

Drug Warnings

Albuterol also has been reported to cause maternal and fetal tachycardia and hyperglycemia (especially in patients with diabetes), as well as maternal hypotension, acute congestive heart failure, pulmonary edema, and death.

Albuterol may delay preterm labor. Caution is recommended with use for bronchospasm in pregnant patients because of possible interference with uterine contractility.

Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

For more Drug Warnings (Complete) data for ALBUTEROL (22 total), please visit the HSDB record page.

Biological Half Life

Elimination: 3.8 to 6 hours.

Use Classification

Pharmaceuticals

General Manufacturing Information

Storage Conditions

Preparations containing albuterol or albuterol sulfate should be stored in well-closed, light resistant containers. Commercially available metered-dose albuterol and albuterol sulfate inhalers should be stored at 15-30 adn 15-25 °C, respectively.

Interactions

Epinephrin, other orally inhaled sympathomimetic amines: May increase sympathomimetic effects and risk of toxicity. Avoid use together /with albuterol/.

MAO inhibitors, tricyclic antidepressants: Serious cardiovascular effects and risk of toxicity. Avoid use together /with albuterol/.

Propanolol, other beta blockers: May antagonize effects of albuterol. Use together cautiously.

Dates

Jacobson GA, Raidal S, Robson K, Narkowicz CK, Nichols DS, Haydn Walters E: Bronchopulmonary pharmacokinetics of (R)-salbutamol and (S)-salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses. Br J Clin Pharmacol. 2017 Jul;83(7):1436-1445. doi: 10.1111/bcp.13228. Epub 2017 Feb 8. [PMID:28061018]

Compounds from Yao, X., Parnot, C., Deupi, X., Ratnala, V.R.P., Swaminath, G., Farrens, D. & Kobilka, B. Coupling ligand structure to specific conformational switches in the beta2-andrenoceptor. Nature Chemical Biology, doi:10.1038/nchembio801. http://www.nature.com/naturechemicalbiology